molecular formula C35H62O10 B1206063 Ferensimycin B CAS No. 83852-60-2

Ferensimycin B

Cat. No. B1206063
CAS RN: 83852-60-2
M. Wt: 642.9 g/mol
InChI Key: VXCHOKYIQWIIJX-BFXJAOHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferensimycin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antibiotic Properties and Therapeutic Uses

Ferensimycin B, along with Ferensimycin A, are polyether antibiotics isolated from the fermentation broth of Streptomyces sp. No. 5057. They exhibit activity against Gram-positive bacteria and are effective in treating coccidiosis in fowl (Kusakabe et al., 1982).

Synthetic Studies

A convergent asymmetric synthesis of Ferensimycin B has been achieved, employing chiral enolate bond constructions to establish multiple stereocenters of the antibiotic. This synthesis provides insights into the structure and potential modifications of Ferensimycin B (Evans et al., 1991).

Related Research on Polyether Antibiotics

Further research has been conducted on antibiotics closely related to Ferensimycin B, such as lysocellin and other polyether antibiotics. These studies provide a broader understanding of this class of compounds, including their structures, synthesis, and potential medical applications (Westley et al., 1993).

properties

CAS RN

83852-60-2

Product Name

Ferensimycin B

Molecular Formula

C35H62O10

Molecular Weight

642.9 g/mol

IUPAC Name

(2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid

InChI

InChI=1S/C35H62O10/c1-12-25(30-19(5)16-32(11,43-30)35(42)21(7)17-33(14-3,45-35)26(36)13-2)28(38)22(8)27(37)23(9)29-18(4)15-20(6)34(41,44-29)24(10)31(39)40/h18-27,29-30,36-37,41-42H,12-17H2,1-11H3,(H,39,40)/t18-,19-,20+,21+,22-,23-,24+,25-,26-,27+,29-,30-,32-,33+,34+,35+/m0/s1

InChI Key

VXCHOKYIQWIIJX-BFXJAOHTSA-N

Isomeric SMILES

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(C)[C@]2([C@@H](C[C@](O2)(CC)[C@H](CC)O)C)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)[C@@H]3[C@H](C[C@H]([C@@](O3)([C@H](C)C(=O)O)O)C)C)O

SMILES

CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)(C(C)C(=O)O)O)C)C)O

Canonical SMILES

CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)(C(C)C(=O)O)O)C)C)O

synonyms

ferensimycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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